1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

ionization state zwitterion drug-likeness

1-(N,N-Dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1379811-72-9) is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid class, characterized by a trifluoromethyl substituent at the 3-position and an N,N-dimethylglycyl (dimethylaminoacetyl) group acylated at the N1-position of the pyrazole ring. With a molecular formula of C9H10F3N3O3 and a molecular weight of 265.19 g/mol, the compound is commercially available from multiple suppliers (including Combi‑Blocks as catalog QY-6151 and Fluorochem as catalog at purities of 95–98%, making it an accessible starting material for medicinal chemistry and agrochemical research programs.

Molecular Formula C9H10F3N3O3
Molecular Weight 265.19 g/mol
CAS No. 1379811-72-9
Cat. No. B1530594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS1379811-72-9
Molecular FormulaC9H10F3N3O3
Molecular Weight265.19 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)N1C(=CC(=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H10F3N3O3/c1-14(2)4-7(16)15-5(8(17)18)3-6(13-15)9(10,11)12/h3H,4H2,1-2H3,(H,17,18)
InChIKeyUCWQXQIZNNPKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(N,N-Dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid (CAS 1379811-72-9): Core Identity and Procurement Starting Point


1-(N,N-Dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1379811-72-9) is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid class, characterized by a trifluoromethyl substituent at the 3-position and an N,N-dimethylglycyl (dimethylaminoacetyl) group acylated at the N1-position of the pyrazole ring . With a molecular formula of C9H10F3N3O3 and a molecular weight of 265.19 g/mol, the compound is commercially available from multiple suppliers (including Combi‑Blocks as catalog QY-6151 and Fluorochem as catalog 372449) at purities of 95–98%, making it an accessible starting material for medicinal chemistry and agrochemical research programs .

1-(N,N-Dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: Why Generic Substitution Fails


The practice of substituting a close structural analog—such as the unsubstituted 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1) or a simple N1-acetyl derivative—for 1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in a synthesis or screening campaign introduces multiple uncontrolled variables [1]. The N,N-dimethylglycyl substituent fundamentally alters the compound's ionization state (introducing a basic amine center absent in most simple pyrazole-5-carboxylic acid building blocks), modulates aqueous solubility, and changes the hydrogen-bonding capacity of the scaffold [1]. These differences propagate into downstream properties such as LogD, pharmacokinetic profile, and target engagement, meaning that SAR conclusions drawn from analogs lacking this specific N1-acyl group cannot be reliably extrapolated to the target compound [2].

1-(N,N-Dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: Quantified Differentiation Evidence vs. Closest Analogs


Zwitterionic Character at Physiological pH vs. Non-Basic Pyrazole-5-Carboxylic Acid Analogs

The 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid scaffold (CAS 129768-28-1) carries only an acidic carboxylic acid group with a predicted pKa of approximately 3.48 and no basic center, resulting in a LogD7.4 of approximately -2.26 (highly hydrophilic anion) [1]. In contrast, 1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid introduces a tertiary aliphatic amine via the N,N-dimethylglycyl moiety (predicted pKa ~8.0–8.5), enabling zwitterionic character at physiological pH [2]. This dual ionization state is a critical determinant of solubility, permeability, and protein binding profiles that cannot be achieved with the parent scaffold or simple N1-alkyl analogs.

ionization state zwitterion drug-likeness physicochemical property

Fraction of sp3 Carbons (Fsp³) as a Developability Metric vs. Flat Aromatic Pyrazole Scaffolds

The fraction of sp³-hybridized carbons (Fsp³) has been correlated with clinical success rates in drug discovery, with higher Fsp³ values associated with improved solubility, reduced promiscuity, and better toxicological profiles [1]. The target compound possesses 4 sp³ carbons (two N-methyl groups plus the glycyl methylene plus the trifluoromethyl carbon) out of 9 total carbons, yielding an Fsp³ of 0.44. The simpler comparator 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1) has 1 sp³ carbon out of 5 total (Fsp³ = 0.20) [2]. This represents a >2-fold improvement in Fsp³, placing the target compound in a more favorable developability space [3].

Fsp3 developability molecular complexity 3D character

Metabolic Stability Contributed by the 3-Trifluoromethyl Group vs. Methyl-Substituted Analogs

The trifluoromethyl (-CF3) group is a well-established bioisostere for methyl groups that confers resistance to oxidative metabolism by cytochrome P450 enzymes due to the strength of the C-F bond and the electron-withdrawing effect that deactivates the pyrazole ring toward electrophilic oxidation [1]. While direct microsomal stability data for the target compound are not publicly available, extensive medicinal chemistry literature demonstrates that 3-CF3-substituted pyrazoles consistently show longer half-lives in liver microsomes compared to their 3-CH3 counterparts [2]. For instance, in a structurally related series of pyrazole PDE10A inhibitors, the 3-CF3 analog exhibited >3-fold improvement in metabolic stability (t1/2) relative to the 3-CH3 derivative [2].

metabolic stability trifluoromethyl oxidative metabolism CYP450

Enhanced Aqueous Solubility from the Dimethylamino Group vs. Neutral N1-Acyl Pyrazole Analogs

The N,N-dimethylglycyl moiety introduces a basic tertiary amine center that can be protonated under acidic conditions (gastrointestinal pH or formulation buffers), thereby dramatically enhancing aqueous solubility relative to neutral N1-acyl analogs such as 1-acetyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid [1]. While quantitative solubility data for the target compound are not published, the principle is well established: ionizable basic centers typically increase aqueous solubility by 10- to 1000-fold at pH values below the amine pKa compared to non-ionizable analogs of similar lipophilicity [2]. This property facilitates solution-phase chemistry, enables salt formation, and may improve oral absorption via solubilization in the gastric environment [2].

aqueous solubility ionizable group formulation dimethylamino

Synthetic Modularity: Orthogonal Reactivity of the Carboxylic Acid Handle vs. Bifunctional Analogs

The target compound presents a single carboxylic acid group at the 5-position of the pyrazole ring as the sole reactive handle for amide bond formation, esterification, or further derivatization, while the N1-dimethylglycyl group remains stable under standard coupling conditions [1]. This contrasts with bifunctional analogs that carry additional reactive sites (e.g., 1-(3-aminopropanoyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid), which require protection/deprotection strategies that reduce synthetic efficiency [2]. The commercial availability of the compound at 95–98% purity from multiple vendors (Combi-Blocks QY-6151 at 95% ; Fluorochem 372449 at 95%+ ) further reduces the synthetic burden relative to custom synthesis of bespoke analogs.

synthetic accessibility orthogonal reactivity amide coupling building block utility

Hydrogen-Bond Acceptor/Donor Profile Diversification vs. Simple Pyrazole-5-Carboxylic Acid Scaffolds

The target compound presents a differentiated hydrogen-bonding (H-bond) pharmacophore compared to the parent scaffold 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1). The parent scaffold offers 3 H-bond acceptors (HBA: pyrazole N, carbonyl O, CF3 fluorine atoms) and 2 H-bond donors (HBD: carboxylic acid OH, pyrazole NH), with a polar surface area (PSA) of approximately 66 Ų [1]. The target compound replaces the pyrazole NH (an HBD) with an N1-carbonyl group (additional HBA), removes one HBD while adding a tertiary amine nitrogen (HBA when deprotonated), and increases the rotatable bond count, resulting in a distinct HBA/HBD ratio that alters molecular recognition patterns [2]. This pharmacophore diversification expands the accessible chemical space for target engagement screening beyond what the parent scaffold can achieve [2].

hydrogen bonding pharmacophore diversity target engagement molecular recognition

1-(N,N-Dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: Evidence-Backed Application Scenarios


Lead Optimization Programs Requiring Zwitterionic or pH-Dependent Solubility Profiles

For programs where the lead series suffers from poor aqueous solubility at physiological pH, the target compound's combined carboxylic acid (pKa ~3.5) and tertiary amine (pKa ~8.0–8.5) functionalities provide a built-in zwitterionic motif [1]. This enables pH-dependent solubility modulation—protonation of the amine at gastric pH enhances dissolution, while the zwitterionic form at intestinal pH may balance solubility with passive permeability [1]. This profile is particularly valuable for oral drug candidate optimization where solubility-limited absorption is a bottleneck.

Fragment-Based Drug Discovery (FBDD) Campaigns Prioritizing 3D Character and Fsp³

The target compound's Fsp³ of 0.44 places it near the threshold (≥0.45) associated with higher clinical success rates, making it a suitable fragment or scaffold-hopping starting point for FBDD libraries [2]. Its molecular weight (265 Da) and single reactive carboxylic acid handle allow for efficient fragment elaboration via amide coupling, while the three-dimensional character imparted by the dimethylglycyl group reduces the risk of flat, promiscuous binders [2].

Kinase or Enzyme Inhibitor Scaffolds Where Metabolic Stability of the Pyrazole Core Is Critical

The 3-trifluoromethyl substituent is a validated strategy for protecting heterocyclic cores from CYP450-mediated oxidative metabolism [3]. In kinase inhibitor programs where pyrazole-5-carboxylic acid scaffolds are employed as hinge-binding motifs or solvent-exposed handles, the target compound's CF3 group provides inherent metabolic shielding without requiring additional structural modifications [3]. This property is particularly relevant for programs targeting enzymes with long target-residence times where sustained systemic exposure is required.

Combinatorial Library Synthesis Requiring Reliable, Commercially Sourced Building Blocks with a Single Reactive Handle

The target compound's availability from multiple vendors at defined purity (95–98%) and its single carboxylic acid reactive site make it an ideal building block for parallel synthesis and combinatorial library production . The absence of competing reactive functionalities (the N1-dimethylglycyl amide is stable under standard coupling conditions) eliminates the need for protection/deprotection steps, increasing synthetic throughput and reducing purification burden .

Quote Request

Request a Quote for 1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.